molecular formula C11H11N3O4 B11522779 2-methyl-8-nitro-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

2-methyl-8-nitro-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Cat. No.: B11522779
M. Wt: 249.22 g/mol
InChI Key: BYARTMJTIRRZNS-UHFFFAOYSA-N
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Description

    2-methyl-8-nitro-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde: is a complex heterocyclic compound.

  • It belongs to the benzodiazepine family, which includes several important pharmaceuticals.
  • The compound’s structure consists of a benzene ring fused with a diazepine ring, containing a carbonyl group (aldehyde) and a nitro group.
  • Its synthesis and applications have attracted scientific interest due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology and Medicine: Limited research, but potential as a pharmacophore for drug development.

      Industry: May find applications in materials science or organic synthesis.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with GABA receptors or other neuronal targets.

      Pathways: Further studies are needed to elucidate the precise mechanism.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The nitro and aldehyde groups in our compound distinguish it from these related benzodiazepines.

    Remember that while this compound shows promise, more research is needed to fully understand its properties and applications

    Properties

    Molecular Formula

    C11H11N3O4

    Molecular Weight

    249.22 g/mol

    IUPAC Name

    4-methyl-7-nitro-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde

    InChI

    InChI=1S/C11H11N3O4/c1-7-4-11(16)12-9-3-2-8(14(17)18)5-10(9)13(7)6-15/h2-3,5-7H,4H2,1H3,(H,12,16)

    InChI Key

    BYARTMJTIRRZNS-UHFFFAOYSA-N

    Canonical SMILES

    CC1CC(=O)NC2=C(N1C=O)C=C(C=C2)[N+](=O)[O-]

    Origin of Product

    United States

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